molecular formula C10H8Br2O2 B1596847 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone CAS No. 690632-70-3

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

Cat. No. B1596847
M. Wt: 319.98 g/mol
InChI Key: NPGVDFRSCHXENE-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone” is a chemical compound with the molecular formula C10H8Br2O2 . It is related to 5-Bromobenzofuran, which is used in the synthesis of a compound that binds strongly and with high selectivity to the serotonin receptor 5-HT2A .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound . The InChI key for this compound is NPGVDFRSCHXENE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . It has a molecular weight of 319.98 g/mol .

Scientific Research Applications

Synthesis of Novel Derivatives and Biological Activities

Researchers have developed new derivatives by synthesizing compounds related to 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone, exploring their biological activities. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives from related compounds has been reported. These compounds displayed potent immunosuppressive and immunostimulatory activities, as well as significant inhibition of LPS-stimulated NO generation. They also exhibited strong cytotoxicity against various carcinoma and leukemia cells, highlighting their potential in developing new therapeutics (Abdel‐Aziz et al., 2011).

Polymer Science Applications

The compound has also found applications in polymer science. For example, a novel methacrylate monomer with a benzofuran side group was synthesized from 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. This monomer underwent homopolymerization, resulting in a polymer with a high glass transition temperature. The thermal degradation kinetics of this polymer were thoroughly investigated, offering insights into its stability and potential applications in materials science (Koca et al., 2012).

Future Directions

Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-5-9(13)8-4-7(12)3-6-1-2-14-10(6)8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGVDFRSCHXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383424
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

CAS RN

690632-70-3
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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